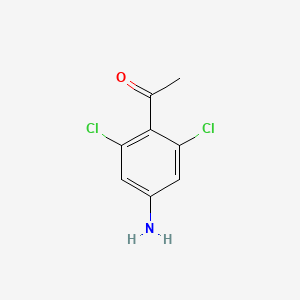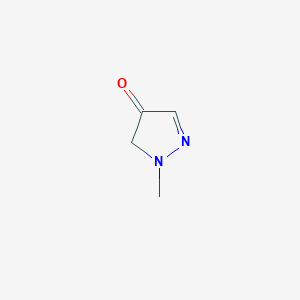![molecular formula C15H19F3N4S2 B12448410 N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)
N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles This compound contains a 1,2,4-triazole substituted by a phenyl group, which is further modified with a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide can be achieved through a multi-component reaction involving trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This reaction is typically carried out under metal-free conditions, providing a straightforward route to the desired compound in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the multi-component reaction mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or dimethylacetamide .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: Another phenyl-1,2,4-triazole compound with similar structural features.
3-(Trifluoromethyl)phenylhydrazine: A related compound used in similar synthetic applications.
Uniqueness
N-cyclohexyl-N’-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide is unique due to its specific combination of a cyclohexyl group, a trifluoromethyl-substituted phenyl group, and a hydrazine-1,2-dicarbothioamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C15H19F3N4S2 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
1-cyclohexyl-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea |
InChI |
InChI=1S/C15H19F3N4S2/c16-15(17,18)10-5-4-8-12(9-10)20-14(24)22-21-13(23)19-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,19,21,23)(H2,20,22,24) |
Clé InChI |
CBTUDNMBZQDHGD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=S)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12448340.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12448351.png)
![Propyl 4-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B12448352.png)
![N-(2,5-dichlorophenyl)-2-[[6-[(4-methylphenyl)sulfanylmethyl]-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B12448354.png)
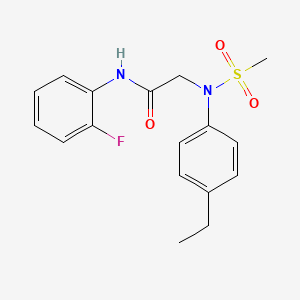
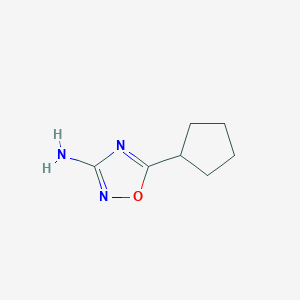
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)
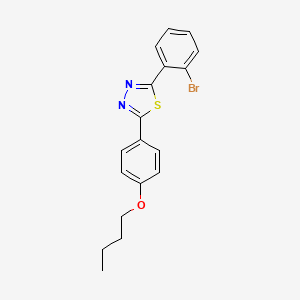
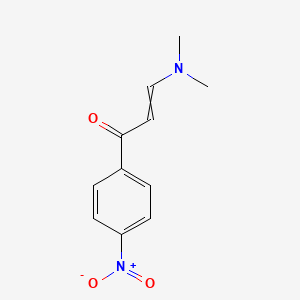

![(2E)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12448406.png)

